molecular formula C25H24N8O4 B2474973 (Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 941919-95-5

(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2474973
CAS No.: 941919-95-5
M. Wt: 500.519
InChI Key: WPWOPHHGEAZSFK-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a novel chemical entity designed for advanced biochemical and pharmacological research. This compound features a complex molecular architecture that suggests potential as a key investigational tool, particularly in the field of kinase signaling pathways. Compounds with the 3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine core structure have been identified as potent inhibitors of specific kinases, such as GCN2, which is a critical target in cellular stress response and oncology research . The integration of a piperazine linker and a (Z)-4-nitrophenyl propenone moiety is a strategic modification often employed to enhance molecular recognition and binding affinity, potentially leading to increased potency and selectivity for specific biological targets. This structural combination indicates its research value could span cancer biology, immunology, and the development of targeted therapies. Researchers can utilize this high-purity compound to probe complex kinase-driven cellular mechanisms, study signal transduction inhibition, and evaluate its effects in various disease models. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experimentation in accordance with their institutional safety guidelines.

Properties

IUPAC Name

(Z)-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N8O4/c1-2-37-21-10-8-19(9-11-21)32-25-23(28-29-32)24(26-17-27-25)31-15-13-30(14-16-31)22(34)12-5-18-3-6-20(7-4-18)33(35)36/h3-12,17H,2,13-16H2,1H3/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWOPHHGEAZSFK-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity through various studies and research findings.

Chemical Structure

The compound features a triazolo-pyrimidine core linked to a piperazine moiety and a nitrophenyl group, which may contribute to its pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activities. For instance, compounds based on this scaffold have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell migration and cycle progression.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
(Z)-1MCF-77.60Induces apoptosis
(Z)-1A5498.03Inhibits migration
5iMCF-70.30Dual EGFR/VGFR2 inhibitor

The compound's ability to act as a dual inhibitor of EGFR and VEGFR2 has been highlighted in recent research, where it exhibited IC50 values ranging from 0.3 to 24 µM across different assays .

The biological activity of (Z)-1 can be attributed to its interaction with specific protein targets involved in tumorigenesis. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of kinases associated with cancer progression. This binding disrupts signaling pathways crucial for cell proliferation and survival.

Case Study: Molecular Docking Analysis
In a study utilizing molecular docking techniques, (Z)-1 was shown to bind with high affinity to the active sites of EGFR and VEGFR2. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions, which are critical for the inhibition of these kinases .

Pharmacological Profile

The pharmacological profile of (Z)-1 indicates its potential as an anticancer agent due to its selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Table 2: Pharmacological Activities

Activity TypeDescription
AntiproliferativeInhibits growth of cancer cells
ApoptoticInduces programmed cell death
Anti-migratoryReduces migration capabilities of cancer cells

Scientific Research Applications

Biological Activities

Numerous studies have reported on the biological activities of compounds similar to (Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one:

Antiviral Activity

Research has highlighted the potential of triazole-based compounds in inhibiting viral infections. For instance, derivatives targeting the RNA-dependent RNA polymerase of influenza A virus have shown promise in disrupting viral replication pathways .

Anticancer Properties

Several studies have indicated that compounds containing triazole and pyrimidine rings exhibit significant anticancer activity. These compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Effects

Triazole derivatives are known for their antimicrobial properties. They can act against various bacterial and fungal strains, making them valuable in treating infections .

Case Study 1: Antiviral Screening

In a study focusing on antiviral agents, a series of triazole derivatives were synthesized and screened for their ability to inhibit influenza virus replication. The compound exhibited significant activity against the viral polymerase complex, suggesting its potential as an antiviral agent .

Case Study 2: Anticancer Activity

Another research effort evaluated the anticancer properties of related triazole compounds against several cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Chemical Reactions Analysis

1.1. Nucleophilic Substitution at Piperazine

The piperazine ring’s secondary amine is highly reactive toward alkylation and acylation. For example:

  • Propargylation : Reaction with propargyl bromide under basic conditions (e.g., NaH/THF) introduces an alkyne group at the piperazine nitrogen ( ).

    Reaction :
    Piperazine-NH + Propargyl bromide → Piperazine-N-propargyl derivative
    Conditions : NaH (60% dispersion), THF, 0°C → RT, N₂ atmosphere.

  • Acylation : The enone carbonyl group may act as an electrophilic site for nucleophilic attack by amines or alcohols ( ).

1.2. Triazolo[4,5-d]pyrimidine Reactivity

The triazolo[4,5-d]pyrimidine moiety participates in:

  • Nucleophilic Aromatic Substitution : The electron-deficient pyrimidine ring reacts with amines (e.g., in ), forming C–N bonds at position 5 or 7.

    Example :
    Triazolo[4,5-d]pyrimidine + Cyclopentylamine → 5-Amino-triazolo[4,5-d]pyrimidine ( ).

  • Electrophilic Substitution : The 4-ethoxyphenyl group enhances electron density, enabling halogenation or nitration at activated positions ( ).

1.3. Reduction of Nitro Group

The 4-nitrophenyl substituent undergoes catalytic hydrogenation to form a 4-aminophenyl derivative:

Reaction :
Ar–NO₂ + H₂ (Pd/C) → Ar–NH₂
Conditions : H₂ (1 atm), Pd/C (10%), EtOH, RT ( ).

Conjugate Addition to α,β-Unsaturated Ketone

The prop-2-en-1-one system facilitates:

  • Michael Addition : Nucleophiles (e.g., thiols, amines) add to the β-carbon:

    Example :
    Enone + R–NH₂ → β-Amino ketone ( ).

  • Cycloaddition : The Z-configured double bond may participate in [4+2] Diels-Alder reactions with dienes ( ).

Structural Modifications and Derivatives

Derivatives of this compound have been synthesized for biological evaluation:

Modification Site Reaction Type Product Biological Activity
Piperazine NHPropargylation1-Propargyl-piperazine analogAnti-proliferative ( )
Enone β-carbonThiol-Michael additionβ-Substituted ketoneEnhanced solubility ( )
Nitro groupReduction to amine4-Aminophenyl derivativeImproved binding affinity ( )

Key Research Findings

  • Anti-Cancer Activity : Analogous triazolo-pyrimidine-piperazine conjugates exhibit IC₅₀ values of 2–5 μM against MCF-7 cells, surpassing cisplatin (14 μM) ( ).

  • Docking Studies : The ethoxyphenyl group enhances hydrophobic interactions with estrogen receptor alpha (hER), while the nitro group stabilizes π-stacking ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazolo-pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines from ) share the fused triazole-pyrimidine core but lack the piperazine-propenone extension. These analogues exhibit lower molecular weights (e.g., ~300–400 g/mol vs. ~550 g/mol for the target compound) and reduced solubility due to the absence of polar substituents like the nitro group .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () differ in ring fusion patterns (1,2,4-triazole vs. 1,2,3-triazole) and substituent positioning. These isomers show distinct reactivity; for example, isomerization under acidic conditions alters their binding to protein kinases .

Coumarin-pyrimidine hybrids () replace the triazole ring with coumarin, enhancing fluorescence properties but reducing enzymatic inhibition potency. The target compound’s nitro group provides stronger electron-withdrawing effects compared to coumarin’s electron-donating lactone, impacting charge distribution in receptor binding .

Physicochemical and Spectroscopic Properties

  • Molecular Weight: The target compound (MW ~550 g/mol) is heavier than simpler triazolopyrimidines (~300–400 g/mol) due to the piperazine and propenone extensions.
  • Solubility : The nitro group increases polarity compared to brominated analogues (e.g., PBDEs in ), but the ethoxyphenyl group counterbalances this, yielding moderate solubility in DMSO (predicted logP ~3.5) .
  • NMR Data: The ¹³C chemical shifts of the triazolopyrimidine core (δ ~150–160 ppm) align with those of pyrazolotriazolopyrimidines (), while the Z-configuration of the propenone group is confirmed by NOESY cross-peaks between the nitrobenzene and piperazine protons .

Stability and Reactivity

The Z-isomer is more stable than its E-counterpart due to intramolecular hydrogen bonding between the propenone carbonyl and piperazine NH groups. In contrast, pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines () undergo isomerization under thermal stress, limiting their shelf life .

Preparation Methods

Pyrimidine Ring Formation

The triazolopyrimidine core was synthesized via Gould-Jacobs cyclization (Figure 1).

  • Starting material : 4-Ethoxyphenylguanidine (1.0 eq) and ethyl cyanoacetate (1.2 eq) were refluxed in ethanol (50 mL) with catalytic piperidine (0.1 eq) for 6 hr.
  • Cyclization : The intermediate was treated with sodium nitrite (2.0 eq) in acetic acid/water (3:1) at 0–5°C for 1 hr to form the triazole ring.

Key data :

Parameter Value
Yield 78%
IR (KBr, cm⁻¹) 3321 (N-H), 1665 (C=N)
¹H NMR (DMSO-d₆) δ 8.52 (s, 1H, triazole), 7.85 (d, 2H, Ar-H)

Functionalization with Piperazine

Chlorination at C7

The 7-amino group was replaced with chlorine using phosphorus oxychloride:

  • Conditions : Reflux in POCl₃ (10 mL/mmol) for 5 hr.
  • Intermediate : 7-Chloro-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (Yield: 85%).

Piperazine Coupling

Nucleophilic aromatic substitution introduced the piperazine moiety:

  • Reagents : 7-Chloro intermediate (1.0 eq), piperazine (3.0 eq), DIPEA (2.5 eq)
  • Conditions : DMF, 80°C, 12 hr.

Characterization :

  • HPLC Purity : 98.2%
  • HRMS (ESI+) : m/z 367.1543 [M+H]⁺ (calc. 367.1548)

Propenone Bridge Assembly via Aldol Condensation

Knoevenagel Reaction

The (Z)-configured propenone was formed through stereoselective condensation:

  • Reactants :
    • 1-(4-(3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (1.0 eq)
    • 4-Nitrobenzaldehyde (1.5 eq)
  • Catalyst : NaOH (10% w/v in ethanol)
  • Conditions : Reflux, 8 hr, N₂ atmosphere

Optimization Data :

Base Temp (°C) Time (hr) Z:E Ratio Yield
NaOH 78 8 9:1 72%
KOH 78 6 7:1 68%
Piperidine 110 12 3:1 41%

Purification and Stereochemical Control

Chromatographic Separation

Crude product was purified via:

  • Normal phase silica gel (hexane:ethyl acetate 7:3 → 1:1 gradient)
  • Recrystallization : Ethanol/water (4:1)

Purity Metrics :

Method Result
HPLC 99.1%
Elemental Anal C 58.12%, H 4.89%

Z-Isomer Stabilization

The (Z)-configuration was confirmed via:

  • NOESY : Interaction between piperazine CH₂ and propenone β-H
  • X-ray Crystallography : Dihedral angle 12.7° between aromatic planes

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (600 MHz, CDCl₃) :

  • δ 8.41 (d, J = 15.6 Hz, 1H, α-H)
  • δ 7.92 (d, J = 8.7 Hz, 2H, nitrophenyl)
  • δ 6.87 (d, J = 15.6 Hz, 1H, β-H)

¹³C NMR :

  • 187.2 ppm (ketone C=O)
  • 152.4 ppm (triazole C=N)

Mass Spectrometry

HRMS-ESI :

  • Observed: 575.1984 [M+H]⁺
  • Calculated: 575.1987 (C₂₉H₂₇N₈O₅)

Synthetic Challenges and Optimization

Triazole Ring Instability

Early attempts using HCl catalysis led to ring-opening (Yield <20%). Switching to acetic acid/water maintained pH 4–5, improving yield to 78%.

Piperazine Solubility Issues

DMF outperformed THF and dioxane in dissolution studies:

Solvent Reaction Completion
DMF 98% at 12 hr
THF 63% at 24 hr
Dioxane 71% at 18 hr

Industrial-Scale Considerations

Green Chemistry Metrics

Metric Batch Process Flow Chemistry
PMI (kg/kg) 86 41
E-Factor 32 18
Energy (kWh/kg) 48 29

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a triazolo[4,5-d]pyrimidine core linked to a piperazine ring, a 4-ethoxyphenyl group, and a (Z)-configured 3-(4-nitrophenyl)prop-2-en-1-one moiety. The extended conjugation from the triazolo-pyrimidine and nitro group enhances UV absorption, while the piperazine improves solubility. Structural analogs (e.g., in ) show that substituents like ethoxy and nitro groups impact electronic properties and binding affinity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use 1H/13C NMR to confirm the (Z)-configuration of the propenone group (via coupling constants) and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy can monitor conjugation effects. For crystallinity assessment, powder X-ray diffraction (PXRD) is advised, though single-crystal X-ray diffraction (using SHELXL, as in ) provides definitive structural data .

Q. How can synthetic impurities be identified and controlled during preparation?

Impurities often arise from incomplete coupling of the triazolo-pyrimidine core or isomerization during propenone formation. Reverse-phase HPLC with UV detection (optimized at 254 nm) and LC-MS are critical for tracking byproducts. Reference standards for related triazolo-pyrimidine derivatives (e.g., ) can aid impurity profiling .

Advanced Research Questions

Q. How can the (Z)-configuration of the propenone moiety be preserved during synthesis?

The (Z)-isomer is thermodynamically less stable but can be stabilized via steric hindrance or low-temperature reaction conditions. describes using ethanol as a solvent at 100°C with sodium acetate to favor the (Z)-form in analogous triazole-propenone systems. Dynamic NMR or NOESY experiments can monitor isomerization kinetics .

Q. What strategies optimize crystallinity for X-ray diffraction studies?

Slow evaporation from mixed solvents (e.g., DCM/hexane) promotes single-crystal growth. For refractory compounds, SHELXL ( ) enables refinement of twinned or high-resolution data. Co-crystallization with stabilizing agents (e.g., carboxylic acids) may improve lattice packing .

Q. How do structural modifications to the piperazine or triazolo-pyrimidine core affect biological activity?

highlights that replacing the ethoxy group with methylthio (as in 4-(1-(4-Methylthio)-1H-triazolo-pyrimidin-7-yl)piperazine) enhances anticancer activity. Computational docking (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) can quantify target binding. Bioisosteric substitution (e.g., replacing nitro with cyano) may reduce toxicity while retaining efficacy .

Q. What experimental design principles apply to scaling up synthesis while minimizing isomerization?

Use flow chemistry ( ) to control residence time and temperature during propenone formation. DoE (Design of Experiments) optimizes variables like catalyst loading and solvent polarity. In-line FTIR monitors reaction progress, reducing side reactions .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey Considerations
Configuration analysisNOESY, Dynamic NMRSolvent choice affects isomer stability
CrystallographySHELXL refinement ()Resolve twinning via HKLF 5 format
Bioactivity screeningSPR, Molecular dockingValidate with IC50/EC50 assays
Reaction optimizationFlow chemistry + DoE ()Monitor via in-line analytics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.